molecular formula C13H9N3O B8320039 1-Phenyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde

1-Phenyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde

Cat. No.: B8320039
M. Wt: 223.23 g/mol
InChI Key: LDIFKXMYIGXNNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C13H9N3O and its molecular weight is 223.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H9N3O

Molecular Weight

223.23 g/mol

IUPAC Name

1-phenylimidazo[4,5-c]pyridine-2-carbaldehyde

InChI

InChI=1S/C13H9N3O/c17-9-13-15-11-8-14-7-6-12(11)16(13)10-4-2-1-3-5-10/h1-9H

InChI Key

LDIFKXMYIGXNNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=NC=C3)N=C2C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyl lithium (2.5M in hexanes, 6.8 mL, 17.1 mmol) was added to a solution of 1-phenyl-1H-imidazo[4,5-c]pyridine (1.85 g, 9.48 mmol) in THF (40 mL) at −78° C. under nitrogen. The mixture was kept at −78° C. for 15 minutes then at −10° C. for 10 minutes, and then re-cooled to −78° C. and DMF (1.5 mL, 0.190 mol) added. The reaction mixture was stirred at −78° C. for 15 minutes and −10° C. for 10 minutes. The mixture was poured into aqueous hydrochloric acid (1M, 80 mL) and the resultant mixture adjusted to pH 8 with saturated aqueous NaHCO3 (50 mL), then extracted with EtOAc (3×50 mL). The combined EtOAc extracts were dried (Na2SO4) and concentrated in vacuo. The resulting residue was in purified by chromatography (SiO2 0-10% (2M ammonia in methanol) in DCM) to give the title compound as a yellow solid (0.72 g, 34%), containing methyl hemiacetal. LCMS (method H): Rt 1.28 min, [M+H]+ 224
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five
Yield
34%

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